2-Methylbenzyl cyanide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Microbial Interactions:

Studies have explored the interaction between 2-methylbenzyl cyanide and various microorganisms. For instance, research investigated the effect of this compound on the enzyme activity and enantioselectivity of nitrile-converting enzymes in Rhodococcus sp. CGMCC 0497 []. Additionally, studies have examined the interaction of 2-methylbenzyl cyanide with fungal nitrilases isolated from Aspergillus niger K10 and endophytic fungi from the roots of horseradish [, ]. These studies contribute to the understanding of how microorganisms interact with and potentially degrade various compounds, including 2-methylbenzyl cyanide.

Synthetic Applications:

The presence of the nitrile group (C≡N) in 2-methylbenzyl cyanide makes it a potential precursor for various organic syntheses. Studies have explored the conversion of 2-methylbenzyl cyanide to other valuable compounds, such as 2-phenylpropionic acid and R-(-)-2-phenylpropionamide using nitrile-converting enzymes []. Further research might explore the use of 2-methylbenzyl cyanide as a starting material for the synthesis of more complex molecules.

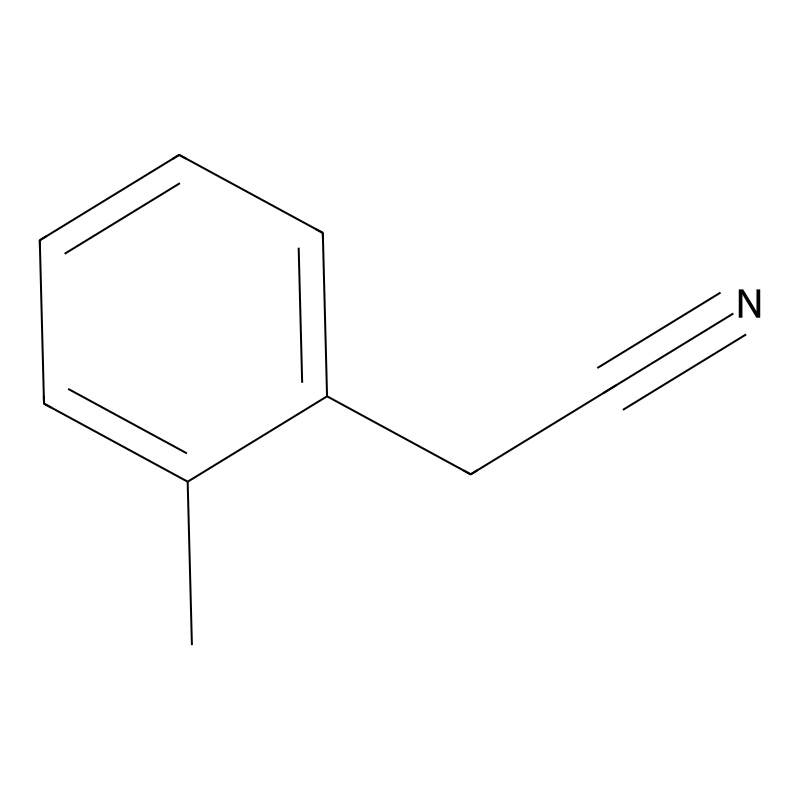

2-Methylbenzyl cyanide, also known as o-methylbenzyl cyanide or o-tolylacetonitrile, is an organic compound with the molecular formula and a molecular weight of approximately 131.18 g/mol. This compound is characterized by a nitrile functional group attached to a benzyl moiety that has a methyl substituent in the ortho position. It appears as a light yellow liquid and is soluble in organic solvents. The compound's structure can be represented as follows:

- Chemical Structure:

2-Methylbenzyl cyanide is often utilized in organic synthesis and has been recognized for its potential applications in pharmaceuticals and agrochemicals.

2-Methylbenzyl cyanide is likely to be irritating to the eyes, respiratory system, and skin, based on the properties of similar nitrile compounds []. Specific data on its toxicity, flammability, or other hazards is not readily available. It's advisable to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following standard laboratory safety protocols.

- Hydrolysis: It can be hydrolyzed to produce the corresponding carboxylic acid, which is phenylacetic acid.

- Pinner Reaction: This reaction leads to the formation of phenylacetic acid esters.

- Hydrogenation: Under hydrogenation conditions, it can yield β-phenethylamine.

- Bromination: This results in the formation of brominated derivatives such as PhCHBrCN.

These reactions highlight the versatility of 2-methylbenzyl cyanide as a precursor in organic synthesis.

While specific biological activities of 2-methylbenzyl cyanide are not extensively documented, compounds with similar structures often exhibit significant biological properties. For instance, benzyl cyanide derivatives have been studied for their roles as pheromones and their potential pharmacological activities. The toxicity profile indicates that it can be irritating to skin and eyes, necessitating careful handling.

The synthesis of 2-methylbenzyl cyanide can be achieved through several methods:

- Cyanation Reaction: One effective method involves reacting 2-methylbenzoyl chloride with sodium or potassium cyanide in the presence of a phase transfer catalyst such as tetrabutylammonium bromide. This method yields high purity (98%+) and good yields (80-90%) .

- Procedure Overview:

- Reactants: 2-methylbenzoyl chloride and sodium cyanide.

- Conditions: Use chlorinated solvents (like methylene dichloride), phase transfer catalyst, and maintain low temperatures during the reaction.

- Procedure Overview:

- Kolbe Nitrile Synthesis: Another approach involves the reaction of benzyl chloride with sodium cyanide under suitable conditions.

These methods illustrate the compound's accessibility for laboratory synthesis.

2-Methylbenzyl cyanide finds applications in various fields:

- Organic Synthesis: As an intermediate in the production of pharmaceuticals and agrochemicals.

- Fragrance Industry: Due to its aromatic properties, it may be used in perfumery.

- Chemical Research: Utilized in studies exploring nitrile reactivity and further functionalization.

Several compounds share structural similarities with 2-methylbenzyl cyanide, each exhibiting unique properties. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzyl Cyanide | C₆H₅CH₂CN | Important precursor for pharmaceuticals; regulated. |

| 4-Methylbenzyl Cyanide | C₉H₉N | Similar structure but with para substitution; used in similar applications. |

| 3-Methylbenzyl Cyanide | C₉H₉N | Exhibits different reactivity patterns due to meta substitution. |

| o-Tolunitrile | C₇H₇N | A nitrile derivative used in organic synthesis; smaller size compared to 2-methylbenzyl cyanide. |

Uniqueness of 2-Methylbenzyl Cyanide

The unique ortho substitution on the benzene ring distinguishes 2-methylbenzyl cyanide from its analogs, influencing its chemical reactivity and potential applications. Its specific positioning allows for different steric effects compared to para or meta substituted compounds, which can affect reaction pathways and product formation.

XLogP3

Boiling Point

UNII

GHS Hazard Statements

H302 (95.56%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.56%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (95.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant